molecular formula C21H21N3O4 B2986752 ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate CAS No. 1219845-23-4

ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate

Cat. No.: B2986752
CAS No.: 1219845-23-4
M. Wt: 379.416
InChI Key: YPHUFAAKXOXBKH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate is a chemical compound of interest in scientific research. It belongs to the pyrazole carboxamide class, a group of heterocyclic compounds known for a broad spectrum of biological activities and significant applications in medicinal chemistry and agrochemical research . The molecular structure incorporates a 1-methyl-3-(3-methoxyphenyl)pyrazole moiety linked to a benzoate ester through a carboxamide bridge. This specific architecture makes it a valuable intermediate or target molecule for researchers investigating structure-activity relationships (SAR), particularly in the development of novel active compounds . Pyrazole derivatives are extensively studied as key scaffolds in the synthesis of potential therapeutic agents and succinate dehydrogenase inhibitor (SDHI) fungicides . As a high-purity material, this compound is intended for use in laboratory research and development activities only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound for further chemical functionalization, biological screening, or as a standard in analytical studies.

Properties

IUPAC Name

ethyl 4-[[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-21(26)14-8-10-16(11-9-14)22-20(25)19-13-18(23-24(19)2)15-6-5-7-17(12-15)27-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHUFAAKXOXBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrazole intermediate.

    Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as pyrazole cores, aromatic substituents, or ester/carboxamide functionalities. Key differences in substituents, synthesis yields, and physicochemical properties are highlighted.

Functional Group Analysis

  • Carboxamido vs.
  • Fluorinated vs. Methoxy Substituents : The fluorophenyl group in increases electronegativity and metabolic stability compared to the methoxyphenyl group in the target compound.
  • Ester vs. Carboxamide : The benzoate ester in the target compound and offers hydrolytic stability, whereas the free carboxamide in may facilitate faster metabolic clearance.

Physicochemical Properties

  • Polarity : The thiazole-piperazine analog is more polar (lower logP) than the target compound, as evidenced by its higher solubility in aqueous media.
  • Melting Point : Compound has a melting point of 97–99°C, suggesting crystalline stability influenced by the tetrafluoropropoxy chain .

Implications for Drug Design

The target compound’s balance of lipophilic (methoxyphenyl) and polar (carboxamido, ester) groups makes it a versatile scaffold for optimizing pharmacokinetic properties. Structural analogs with fluorine (e.g., ) or thiazole-piperazine motifs (e.g., ) provide insights into tuning target affinity and metabolic stability. Future studies should explore biological activity data to correlate structural features with efficacy.

Biological Activity

Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 218632-36-1

The compound features a pyrazole ring substituted with an ethyl ester group and a methoxyphenyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways involved may vary based on the target but generally include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular responses.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies involving various cancer cell lines have demonstrated:

  • Cytotoxicity : The compound showed effective growth inhibition against A549 lung cancer cells, with IC₅₀ values indicating potent cytotoxic effects. Similar derivatives have been reported with IC₅₀ values ranging from 26 µM to lower concentrations based on structural modifications .

2. Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens:

  • Bactericidal Effects : It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) indicating significant antibacterial action .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC₅₀ values < 26 µM
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against MRSA

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that derivatives similar to this compound significantly inhibited the growth of A549 lung cancer cells, supporting its potential as an anticancer agent .
  • Anti-inflammatory Research : Research focused on the anti-inflammatory properties revealed that the compound could effectively modulate immune responses in vitro, making it a candidate for further investigation in inflammatory disease models .

Q & A

Q. What are the established synthetic routes for ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of 3-methoxyphenyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrazole core.
  • Step 2: Carboxamide coupling between the pyrazole carboxylic acid intermediate and ethyl 4-aminobenzoate using coupling agents like HATU or EDCI in anhydrous DMF .
  • Optimization Strategies:
    • Catalysts: Use DMAP or HOAt to enhance coupling efficiency.
    • Solvent Systems: Anhydrous DMF or THF improves reaction homogeneity.
    • Temperature: Controlled heating (60–80°C) minimizes side reactions.
    • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign methoxy (δ ~3.8 ppm), pyrazole protons (δ 6.5–7.5 ppm), and ester carbonyl (δ ~165 ppm) .
  • Infrared (IR) Spectroscopy: Confirm carboxamide (N–H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) groups .
  • X-ray Diffraction (XRD): SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrazole-benzoate system .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 394.15) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • HOMO-LUMO Analysis: Identify electron-rich regions (pyrazole ring) and electrophilic sites (ester carbonyl) for reactivity predictions.
    • Electrostatic Potential Maps: Visualize charge distribution to guide derivatization for target interactions (e.g., enzyme binding) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to model stability under experimental conditions .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

Methodological Answer:

  • Impurity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted intermediates or by-products.
  • Polymorphism Screening: Perform XRD on multiple batches to identify crystalline vs. amorphous forms affecting spectral peaks .
  • Deuterated Solvent Swapping: Compare NMR in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

Q. How does substituent modification (e.g., methoxy vs. nitro groups) influence photophysical properties for OLED applications?

Methodological Answer:

  • Substituent Effects:
    • Electron-donating groups (e.g., methoxy) redshift emission wavelengths via conjugation.
    • Electron-withdrawing groups (e.g., nitro) enhance electron mobility in OLED layers .
  • Experimental Design:
    • Solvatochromic Studies: Measure UV-Vis in solvents of varying polarity (e.g., hexane → DMSO) to assess dipole moment changes.
    • Theoretical Modeling: TD-DFT calculates excited-state transitions to correlate with experimental λmax.

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